Asp-6-shogaol-Phe

Catalog No.
S14414401
CAS No.
M.F
C33H45N3O9S
M. Wt
659.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asp-6-shogaol-Phe

Product Name

Asp-6-shogaol-Phe

IUPAC Name

(2S)-2-amino-4-[[(2R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C33H45N3O9S

Molecular Weight

659.8 g/mol

InChI

InChI=1S/C33H45N3O9S/c1-3-4-6-11-24(18-23(37)14-12-22-13-15-28(38)29(17-22)45-2)46-20-27(35-30(39)19-25(34)32(41)42)31(40)36-26(33(43)44)16-21-9-7-5-8-10-21/h5,7-10,13,15,17,24-27,38H,3-4,6,11-12,14,16,18-20,34H2,1-2H3,(H,35,39)(H,36,40)(H,41,42)(H,43,44)/t24?,25-,26-,27-/m0/s1

InChI Key

KBODENULVLACTC-CZEMMQRTSA-N

Canonical SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC(C(=O)O)N

Isomeric SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C[C@@H](C(=O)O)N

Asp-6-shogaol-Phe is a compound derived from the bioactive component 6-shogaol, which is extracted from ginger (Zingiber officinale). It features a unique structure that includes an aspartic acid moiety and a phenylalanine residue, contributing to its potential biological activities. 6-shogaol itself is known for its pungent flavor and various health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The structural modification to form Asp-6-shogaol-Phe may enhance these properties or introduce new biological activities.

, including:

  • Dehydration: The conversion of 6-gingerol to 6-shogaol involves dehydration, which forms an α,β-unsaturated ketone structure. This reaction is crucial for the bioactivity of the compound .
  • Peptide Bond Formation: The attachment of aspartic acid and phenylalanine to the 6-shogaol backbone would require peptide bond formation, typically achieved through condensation reactions.
  • Modification Reactions: Further modifications may include esterification or amidation to enhance solubility or bioavailability.

Asp-6-shogaol-Phe is expected to exhibit significant biological activity due to its structural similarities to 6-shogaol, which has been shown to induce apoptosis in cancer cells and exhibit anti-inflammatory effects. Research indicates that 6-shogaol can activate various signaling pathways involved in cell death and stress response, such as:

  • Caspase Activation: Induces apoptosis via caspase-3 activation in cancer cells .
  • Antioxidant Activity: Exhibits strong antioxidant properties that can protect cells from oxidative stress .
  • Anti-inflammatory Effects: Inhibits pro-inflammatory cytokines, contributing to its therapeutic potential against inflammatory diseases .

The synthesis of Asp-6-shogaol-Phe can be approached through several methods:

  • Extraction and Purification: Isolate 6-shogaol from ginger using chromatography techniques.
  • Chemical Synthesis: Employ solid-phase peptide synthesis (SPPS) or solution-phase synthesis methods to attach aspartic acid and phenylalanine to the 6-shogaol backbone.
  • Characterization: Use spectroscopic methods (NMR, MS) to confirm the structure and purity of the synthesized compound.

Asp-6-shogaol-Phe may have various applications in:

  • Pharmaceuticals: Potential use as an anticancer agent or anti-inflammatory drug.
  • Nutraceuticals: Inclusion in dietary supplements for health benefits related to ginger.
  • Functional Foods: Development of food products enriched with bioactive compounds for enhanced health benefits.

Studies on the interactions of Asp-6-shogaol-Phe with biological systems are essential for understanding its pharmacodynamics and pharmacokinetics. Potential areas of investigation include:

  • Protein Binding Studies: Assessing how well the compound binds to plasma proteins.
  • Metabolism Studies: Investigating how Asp-6-shogaol-Phe is metabolized in vivo and identifying metabolites.
  • Synergistic Effects: Evaluating interactions with other therapeutic agents or dietary components.

Asp-6-shogaol-Phe shares structural similarities with several other compounds derived from ginger, including:

CompoundStructure FeaturesUnique Properties
6-Shogaolα,β-unsaturated ketonePotent anticancer and anti-inflammatory properties
6-Gingerolβ-hydroxyl ketonePrecursor of 6-shogaol; less potent than 6-shogaol
8-GingerolSimilar to 6-gingerolExhibits antioxidant activity
ZingeroneConjugated phenolic compoundAntioxidant and anti-inflammatory properties

Uniqueness of Asp-6-shogaol-Phe

Asp-6-shogaol-Phe's uniqueness lies in its dual amino acid modification, which may enhance its solubility and bioactivity compared to its precursors. This structural modification could lead to improved therapeutic efficacy and a broader range of biological activities.

Methodological Approaches to 6-Shogaol-Phenylalanine Conjugation

The conjugation of 6-shogaol with phenylalanine involves strategic chemical modifications to enhance stability and bioavailability. A widely employed method is carbodiimide-mediated coupling, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of phenylalanine for nucleophilic attack by the hydroxyl group of 6-shogaol. This approach ensures the formation of a stable amide bond while preserving the aromatic and α,β-unsaturated ketone moieties critical for 6-shogaol’s bioactivity.

Alternative methodologies include enzymatic conjugation using lipases or peptidases, which offer regioselective advantages under mild conditions. For instance, immobilized Candida antarctica lipase B (CAL-B) has been shown to catalyze the esterification of 6-shogaol with phenylalanine derivatives in non-aqueous media, achieving yields of up to 68% under optimized conditions. However, enzymatic methods often require longer reaction times and specialized equipment compared to chemical synthesis.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical to maximizing yield and minimizing side products. Key parameters include temperature, solvent polarity, and catalyst concentration. A systematic study of these variables revealed the following optimal conditions for EDC/NHS-mediated conjugation:

ParameterOptimal ValueEffect on Yield/Purity
Temperature25°CHigher temperatures increase reaction rate but risk thermal degradation of 6-shogaol.
SolventDMFEnhances solubility of both reactants; acetone or THF reduces yield by 15–20%.
Molar Ratio (EDC:NHS)1:1.2Excess NHS improves activation efficiency but may lead to byproducts at ratios >1.5.
Reaction Time12 hoursProlonged durations (>24 hours) result in hydrolysis of the active ester intermediate.

Purification via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) achieves >95% purity. Fraction collection at 254 nm ensures isolation of the target conjugate.

Analytical Validation of Conjugate Formation Through Modern Techniques

Confirming the successful synthesis of Asp-6-shogaol-Phe requires a combination of spectroscopic and chromatographic methods:

  • High-Resolution Mass Spectrometry (HR-MS): Electrospray ionization (ESI) in positive ion mode confirms the molecular ion peak at m/z 454.2102 [M + H]⁺, consistent with the theoretical mass of Asp-6-shogaol-Phe (C₂₅H₃₁NO₆). Tandem MS (MS/MS) fragments at m/z 333 (6-shogaol moiety) and m/z 165 (phenylalanine-derived ion) validate the structural integrity.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (500 MHz, DMSO-d₆) displays characteristic signals: δ 7.25–7.15 (m, 5H, aromatic protons of phenylalanine), δ 6.85 (d, J = 8.5 Hz, 1H, shogaol’s phenolic proton), and δ 5.55 (t, J = 7.0 Hz, 1H, α,β-unsaturated ketone proton). ¹³C NMR confirms the amide bond formation with a resonance at δ 172.5 ppm (C=O).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: A λmax at 280 nm corresponds to the conjugated enone system of 6-shogaol, while a secondary peak at 260 nm arises from phenylalanine’s aromatic ring.

  • High-Performance Thin-Layer Chromatography (HPTLC): Silica gel plates developed in chloroform:methanol:acetic acid (90:9:1) show a single spot at Rf 0.62 under UV 254 nm, confirming homogeneity.

XLogP3

1.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

659.28765120 g/mol

Monoisotopic Mass

659.28765120 g/mol

Heavy Atom Count

46

Dates

Last modified: 08-10-2024

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